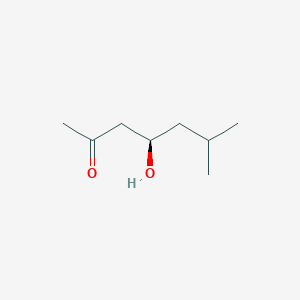
(4R)-4-hydroxy-6-methylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-hidroxi-6-metilheptan-2-ona es un compuesto orgánico con una estructura única que incluye un grupo hidroxilo y un grupo cetona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4R)-4-hidroxi-6-metilheptan-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la condensación aldólica de 4-hidroxi-2-butanona con 2-metilpropanal en condiciones básicas. La reacción generalmente requiere una base fuerte como el hidróxido de sodio y se lleva a cabo a bajas temperaturas para controlar la velocidad de reacción y el rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de (4R)-4-hidroxi-6-metilheptan-2-ona puede implicar el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso también puede incluir pasos de purificación como la destilación o la cristalización para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4R)-4-hidroxi-6-metilheptan-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: El grupo cetona se puede reducir para formar un alcohol.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reactivos como el cloruro de tionilo o el tribromuro de fósforo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Ácido 4-hidroxi-6-metilheptanoico.
Reducción: (4R)-4-hidroxi-6-metilheptanol.
Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
(4R)-4-hidroxi-6-metilheptan-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con las enzimas.
Medicina: Se está investigando su potencial efecto terapéutico y su uso en el desarrollo de fármacos.
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes debido a su perfil de olor único.
Mecanismo De Acción
El mecanismo por el cual (4R)-4-hidroxi-6-metilheptan-2-ona ejerce sus efectos implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo y cetona le permiten participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores. Estas interacciones pueden modular las vías biológicas y provocar diversos efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
(4R,6R)-6-(hidroximetil)-4-metiltetrahidro-2H-piran-2-ona: Este compuesto tiene una disposición similar de los grupos funcionales hidroxilo y cetona pero difiere en su estructura cíclica.
(4R)-limoneno: Aunque estructuralmente diferente, comparte algunas propiedades químicas y aplicaciones similares en la industria de las fragancias.
Singularidad
(4R)-4-hidroxi-6-metilheptan-2-ona es único debido a su disposición específica de grupos funcionales, lo que confiere una reactividad química y una posible actividad biológica distintas. Su versatilidad para experimentar varias reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso para la investigación y el uso industrial.
Propiedades
Número CAS |
638189-46-5 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(4R)-4-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3/t8-/m1/s1 |
Clave InChI |
ZVJYRWZHXCWWPC-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)C[C@H](CC(=O)C)O |
SMILES canónico |
CC(C)CC(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















